3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride
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Overview
Description
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO2 and a molecular weight of 300.1804 . This compound is of interest due to its unique structure, which includes a pyridine ring, a chlorinated benzene ring, and a methanol group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of catalysts to optimize the reaction conditions. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol: The non-hydrochloride form of the compound.
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzeneethanol: A similar compound with an ethyl group instead of a methanol group.
Uniqueness
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
131962-33-9 |
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Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO2.ClH/c15-13-5-1-4-12(7-13)14(17)10-18-9-11-3-2-6-16-8-11;/h1-8,14,17H,9-10H2;1H |
InChI Key |
CHHSYBVITYGMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(COCC2=CN=CC=C2)O.Cl |
Origin of Product |
United States |
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